molecular formula C13H9NO2 B3357651 2-Methyl-2H-benzo[f]isoindole-4,9-dione CAS No. 74408-25-6

2-Methyl-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B3357651
CAS No.: 74408-25-6
M. Wt: 211.22 g/mol
InChI Key: YDSAJDFJFOJDDK-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[f]isoindole-4,9-dione is a synthetic quinone-based compound belonging to the benzo[f]isoindole-dione family, which has been identified as a structural framework of high interest in medicinal chemistry research. This compound is closely related to a class of derivatives that have demonstrated potent anti-inflammatory activity in biological studies. Specifically, research on analogous structures has shown that these compounds can act as dual inhibitors in activated human neutrophils, significantly suppressing both superoxide anion generation and the release of neutrophil elastase (NE), two key mediators in the inflammatory response . The mechanism of action for this class of compounds is distinct from some common pathways; studies on a closely related active derivative indicated that it did not alter the phosphorylation of Src (Src family Y416) but effectively inhibited the phosphorylation of Akt (S473) and the mobilization of intracellular calcium ([Ca2+]i) triggered by inflammatory stimuli . The structure-activity relationship (SAR) within this chemical family is pronounced. The presence of a methyl substituent at the C-2 position, as found in this compound, is a critical structural feature that has been shown to influence biological activity, particularly in modulating the compound's inhibitory effects on elastase release . This makes this compound a valuable chemical probe for researchers investigating the intricacies of inflammatory signaling pathways and for exploring new potential therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and ischemia-reperfusion injury . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with the appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[f]isoindole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-14-6-10-11(7-14)13(16)9-5-3-2-4-8(9)12(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAJDFJFOJDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502910
Record name 2-Methyl-2H-benzo[f]isoindole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74408-25-6
Record name 2-Methyl-2H-benzo[f]isoindole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 2 Methyl 2h Benzo F Isoindole 4,9 Dione and Its Derivatives

De Novo Synthesis Strategies for the Benzo[f]isoindole-4,9-dione Core

De novo synthesis provides a versatile platform for constructing the complex, fused-ring system of benzo[f]isoindole-4,9-dione from simpler, readily available starting materials. These methods allow for the systematic construction of the core framework and subsequent functionalization.

The formation of the central pyrrole (B145914) ring fused to the naphthalene (B1677914) system is the critical step in these syntheses. Methodologies often focus on efficiently creating the necessary carbon-nitrogen and carbon-carbon bonds to build the heterocyclic portion of the molecule.

The 1,3-dipolar cycloaddition is a powerful and convergent method for assembling five-membered heterocycles. nih.govnih.gov In the context of benzo[f]isoindole-4,9-dione synthesis, this reaction typically involves an azomethine ylide as the 1,3-dipole and a naphthoquinone derivative as the dipolarophile. nih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid (or its ester) with an aldehyde or through the thermal ring-opening of aziridines, react with the double bond of the quinone. nih.govmdpi.com

A common approach involves the reaction of N-substituted amino acids or their esters with 1,4-naphthoquinone (B94277). For instance, heating N-benzoylsarcosine with acetic anhydride (B1165640) generates a münchnone (an azomethine ylide), which then reacts with 1,4-naphthoquinone. prepchem.com This cycloaddition is followed by a spontaneous oxidation/aromatization sequence to yield the stable benzo[f]isoindole-4,9-dione core. prepchem.comresearchgate.net Various catalysts and promoters, such as iodine or copper(II), can be used to facilitate this tandem cycloaddition/oxidation process. researchgate.netdntb.gov.ua Visible-light-promoted [3+2] cycloaddition reactions of 2H-azirines with quinones have also been developed as a modern, efficient strategy for accessing this scaffold. researchgate.net

Annulation strategies involve building the pyrrole ring onto a pre-existing naphthalene skeleton. One direct method starts with 2,3-bis(bromomethyl)-1,4-naphthoquinone. acs.orgnih.gov The reaction of this substrate with a primary amine, such as methylamine (B109427), leads to a double nucleophilic substitution, followed by cyclization to form the 2,3-dihydrobenzo[f]isoindole intermediate, which spontaneously oxidizes to the aromatic dione (B5365651). acs.orgnih.govuantwerpen.be

Another pathway begins with a protected naphthalene derivative, such as 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene. acs.orgnih.gov This compound first reacts with a primary amine to form the N-substituted 2,3-dihydro-1H-benzo[f]isoindole core with the naphthalene part still in its reduced, dimethoxy form. acs.orguantwerpen.be The final quinone structure is then revealed in a subsequent oxidation step.

A further variation involves the bromomethylation of 2-(1-aminoalkyl)-1,4-naphthoquinones, which serves as a precursor for subsequent cyclization and N-alkylation to yield asymmetrically substituted benzo[f]isoindole-4,9-diones. researchgate.net

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like benzo[f]isoindole-4,9-diones by combining three or more starting materials in a single synthetic operation. osi.lv These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

One such approach is a one-pot, three-component reaction between an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole (B1671886) in the presence of a catalytic amount of sulfamic acid. nih.gov This method rapidly forms two new C-C bonds and one C-N bond to construct the final product. nih.gov Another reported MCR involves the benzoic acid-induced reaction of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters to build the polysubstituted benzo[f]isoindole-4,9-dione framework. researchgate.net A four-component synthesis has also been developed where an ammonium (B1175870) salt serves as the nitrogen source for the pyrrole ring, reacting with substrates like 1,4-naphthoquinones to form the desired core structure. researchgate.net

The quinone moiety is a defining feature of the target compound, and its formation is a critical step in many synthetic routes.

Ceric ammonium nitrate (B79036) (CAN) is a powerful and widely used oxidizing agent in organic synthesis, known for its ability to mediate a variety of transformations, including the formation of quinones from hydroquinones or their dialkyl ethers. mdpi.com In the synthesis of benzo[f]isoindole-4,9-diones, CAN-mediated oxidation is a key step in pathways that begin with 1,4-dimethoxynaphthalene (B104105) precursors. acs.orgnih.govuantwerpen.be

After the construction of the heterocyclic ring to form a 2-substituted-2,3-dihydro-1H-benzo[f]isoindole from 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene, a one-pot oxidation with CAN converts the dimethoxy groups on the naphthalene ring into the corresponding carbonyls of the 4,9-dione. acs.orgnih.govuantwerpen.be This oxidative dearomatization is often clean and high-yielding, providing direct access to the final quinone product. acs.org CAN can also be employed in oxidative radical cyclization reactions to construct the benzo[f]isoindole ring system itself. mdpi.comnih.gov

Interactive Data Table: Synthetic Strategies

The following table summarizes the primary synthetic methodologies discussed for the construction of the benzo[f]isoindole-4,9-dione core.

StrategyKey PrecursorsTypical Reagents/ConditionsProduct TypeCitations
1,3-Dipolar Cycloaddition1,4-Naphthoquinone, N-Substituted α-Amino Acids (e.g., Sarcosine (B1681465) derivatives)Heat, Acetic Anhydride; I₂ or Cu(II) promotionSubstituted Benzo[f]isoindole-4,9-diones prepchem.com, researchgate.net, researchgate.net
Annulation2,3-Bis(bromomethyl)-1,4-naphthoquinone, Primary Amine (e.g., Methylamine)Base, spontaneous air oxidation2-Substituted Benzo[f]isoindole-4,9-diones acs.org, uantwerpen.be, nih.gov
Annulation & Oxidation2,3-Bis(bromomethyl)-1,4-dimethoxynaphthalene, Primary Amine1. Cyclization with amine 2. Ceric Ammonium Nitrate (CAN)2-Substituted Benzo[f]isoindole-4,9-diones acs.org, uantwerpen.be, nih.gov
Multicomponent Reaction2-Amino-1,4-naphthoquinone, Arylglyoxal, IndoleSulfamic acid catalyst, refluxPolysubstituted Benzo[f]isoindole-4,9-diones nih.gov

Introduction and Functionalization of the Quinoic Moiety

Precursor-Based Synthesis of the Dione System

The construction of the benzo[f]isoindole-4,9-dione core relies on the selection of appropriate precursor molecules that undergo cyclization and oxidation to form the final tricyclic system. One prominent strategy begins with substituted naphthalenes. For instance, the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines yields 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes. These intermediates can then be converted in a single step to the target benzo[f]isoindole-4,9-diones through an oxidation mediated by ceric ammonium nitrate (CAN). acs.org An alternative pathway starts from 2,3-bis(bromomethyl)-1,4-naphthoquinone, which reacts to form 2,3-dihydrobenzo[f]isoindoles that subsequently oxidize spontaneously. acs.org

Another effective approach involves a [3+2] cycloaddition reaction. A one-pot method combines 1,4-quinones, aromatic aldehydes, and N-substituted amino esters, induced by benzoic acid, to build the polysubstituted benzo[f]isoindole-4,9-dione framework. nih.gov Similarly, the reaction between N-benzoylsarcosine and 1,4-naphthoquinone in the presence of acetic anhydride and toluene (B28343) leads to the formation of the dione system. rsc.org A further variation is based on the reductive amination of 3-(bromomethyl)-1,4-dimethoxynaphthalene-2-carbaldehyde, followed by an oxidation step to yield the final product. researchgate.net

Table 1: Precursor-Based Synthetic Routes

Starting Precursors Key Reagents/Steps Intermediate(s) Reference(s)
2,3-Bis(bromomethyl)-1,4-dimethoxynaphthalene, Primary amine CAN-mediated oxidation 2,3-Bis(aminomethyl)-1,4-dimethoxynaphthalene acs.org
2,3-Bis(bromomethyl)-1,4-naphthoquinone Spontaneous oxidation 2,3-Dihydrobenzo[f]isoindole acs.org
1,4-Naphthoquinone, N-Benzoylsarcosine Acetic anhydride, Toluene Azomethine ylide (in situ) rsc.org
1,4-Quinones, Aromatic aldehydes, N-Substituted amino esters Benzoic acid, [3+2] cycloaddition/oxidation Not isolated nih.gov

N-Methylation Strategies for the 2-Position

Introducing the methyl group at the N-2 position of the isoindole ring can be achieved either after the heterocyclic system has been formed or by using a precursor that already contains the N-methyl moiety.

In some synthetic sequences, the benzo[f]isoindole-4,9-dione core is constructed first, often with a protecting group on the nitrogen atom or as a secondary amine (N-H). Subsequent functionalization via N-alkylation introduces the methyl group. For example, a synthetic route can produce 1-alkylbenzo[f]isoindole-4,9-diones which can then be subjected to N-alkylation to yield the fully substituted product. researchgate.net This method allows for the synthesis of various N-substituted derivatives from a common intermediate.

A more direct approach involves incorporating the N-methyl group from the outset of the synthesis. This is commonly achieved by using an N-methylated amine or amino acid as one of the primary building blocks. For instance, reacting 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with methylamine directly leads to the N-methylated dione after oxidation. acs.org

The use of sarcosine (N-methylglycine) or its derivatives is a well-established example of this strategy. A 1,3-dipolar cycloaddition reaction between an azomethine ylide, generated in situ from sarcosine and paraformaldehyde, and a benzoquinone readily produces the N-methylated isoindole core after spontaneous oxidation of the initial cycloadduct. dntb.gov.ua Similarly, the reaction of N-benzoylsarcosine with 1,4-naphthoquinone in acetic anhydride directly yields a 2-methyl-2H-benzo[f]isoindole-4,9-dione derivative. rsc.org

Regioselectivity and Stereoselectivity in Synthetic Routes and Derivatization

Control over regioselectivity and stereoselectivity is crucial when synthesizing complex or asymmetrically substituted derivatives of benzo[f]isoindole-4,9-dione. Regioselectivity, or the control over which position a substituent adds to, is often inherent in the chosen synthetic method. For example, a palladium-catalyzed oxidative carbonylative transformation of C-H bonds has been reported to proceed with excellent regioselectivity. researchgate.net

Stereoselectivity becomes particularly important when chiral centers are present. Synthetic strategies have been developed using optically active precursors, such as L- or D-isoleucine, to create chiral 2-(1-aminoalkyl)-1,4-naphthoquinones. researchgate.net The distinct chemical shifts observed for the resulting diastereomers highlight the stereochemical nature of these products. researchgate.net Such approaches are fundamental for producing enantiomerically pure compounds for biological evaluation.

Catalytic Approaches in Synthesis

Catalysis, particularly by transition metals, offers powerful and efficient pathways for the synthesis of the benzo[f]isoindole-4,9-dione scaffold. These methods often proceed under mild conditions and can enable complex transformations in a single step.

Copper(II)-Promoted Reactions: Copper catalysts are frequently used to promote the key cyclization and oxidation steps. An efficient method for synthesizing 2-substituted benzo[f]isoindole-4,9-dione derivatives involves a Cu(II)-promoted tandem reaction. researchgate.net This process combines an oxidation, a [3+2] cycloaddition, and an aromatization sequence, starting from N-substituted iminodiacetates and quinones. researchgate.net The use of copper acetate, Cu(OAc)₂, has also been effective in promoting [3+2] cycloaddition followed by oxidative aromatization to furnish the desired dione products. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts enable versatile coupling and cyclization reactions. A concise one-pot method for constructing the benzo[f]isoindole-4,9-dione motif involves a sequential palladium- and copper-catalyzed coupling of 1,4-naphthoquinones with terminal acetylenes. This is followed by a copper-catalyzed intramolecular cyclization of the resulting product, demonstrating a cooperative catalytic system.

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly Rh(III) complexes, are effective for synthesizing isoindole scaffolds via C-H activation. acs.orgnih.gov A Rh(III)-catalyzed C-H bond activation of oxadiazolones and subsequent [4+1] annulation with diazo compounds has been developed to create fused 2H-isoindole structures. acs.orgnih.gov While not forming the dione derivative directly, this methodology establishes the core heterocyclic system. Another approach involves the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins to produce isoindolinones, which are structurally related precursors. nih.gov These catalytic C-H functionalization strategies represent a modern and atom-economical route to the isoindole family of compounds. nih.govnih.gov

Table 2: Catalytic Approaches in Synthesis

Catalyst System Reaction Type Starting Materials Key Features Reference(s)
Cu(II) Oxidation/[3+2] cycloaddition/aromatization N-substituted iminodiacetates, Quinones Tandem reaction, moderate to excellent yields. researchgate.net
Pd(0) / Cu(I) Sequential coupling and intramolecular cyclization 1,4-Naphthoquinones, Terminal acetylenes One-pot synthesis. acs.org
Rh(III) C-H activation/[4+1] annulation/cyclization Oxadiazolones, Diazo compounds Forms fused 2H-isoindole scaffolds. acs.orgnih.gov

Metal-Free and Organocatalytic Methods

The development of synthetic methods that avoid the use of heavy metals is a significant focus in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact. For the synthesis of benzo[f]isoindole-4,9-diones, several metal-free and organocatalytic approaches have been established.

One notable metal-free method involves a four-component [2+1+1+1] condensation to form the pyrrole ring system embedded within the larger structure. This one-pot synthesis utilizes 1,4-naphthoquinones and maleimides as key building blocks, with an ammonium salt serving as the nitrogen source, facilitating the formation of two C-C and two C-N bonds in a single operation researchgate.net.

Another powerful organocatalytic strategy is the acid-induced intermolecular [3+2] cycloaddition/oxidation reaction. researchgate.netacs.org In this approach, benzoic acid is used to catalyze the reaction between 1,4-quinones, aromatic aldehydes, and N-substituted amino esters. This process leads to the formation of polysubstituted benzo[f]isoindole-4,9-diones researchgate.netacs.org. The reaction proceeds through a 1,3-dipolar cycloaddition involving an in situ generated azomethine ylide from the amino ester and aldehyde, followed by spontaneous oxidation to yield the aromatic isoindole core. beilstein-journals.org A similar 1,3-dipolar cycloaddition can be initiated by simply heating paraformaldehyde and sarcosine in the presence of a benzoquinone, which also proceeds via an azomethine ylide intermediate that is subsequently oxidized beilstein-journals.org.

Furthermore, iodine-promoted syntheses have been reported for related dihydro-2H-benzo[f]isoindoles, starting from propargyl alcohols and phosphoramides, showcasing another metal-free alternative researchgate.net. The reactivity of isoindoles, including their use as dienes in Diels-Alder reactions, has been explored, highlighting their utility in constructing complex polycyclic systems without metal catalysis nih.gov.

Green Chemistry Aspects in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic compounds, including this compound. Key aspects include the use of sustainable reaction conditions and readily available, non-toxic starting materials.

A significant advancement in sustainable synthesis is the use of visible light to promote chemical reactions. A visible-light-promoted [3+2] cycloaddition of 2H-azirines with quinones has been developed to access substituted benzo[f]isoindole-4,9-diones acs.org. This method offers a mild and environmentally friendly alternative to traditional thermal conditions, often proceeding at room temperature without the need for aggressive reagents acs.orgmdpi.com. Control experiments have confirmed that such reactions are light-dependent, as no product is formed in the absence of light mdpi.com.

In a related context, visible-light-promoted reactions for other heterocyclic systems have successfully utilized air (O2) as a sustainable and environmentally benign oxidant, avoiding the need for chemical oxidants researchgate.net. These methodologies highlight a clear trend towards more sustainable and energy-efficient synthetic protocols in heterocyclic chemistry mdpi.comrsc.org.

The economic viability and environmental footprint of a synthetic route are heavily influenced by the accessibility of its starting materials. Many modern syntheses of the benzo[f]isoindole-4,9-dione core are designed to start from simple, commercially available precursors.

For example, the one-pot, four-component synthesis relies on basic starting materials like 1,4-naphthoquinones and maleimides researchgate.net. Similarly, the classic 1,3-dipolar cycloaddition approach uses simple components like benzoquinone, paraformaldehyde, and sarcosine (N-methylglycine) beilstein-journals.org. Other methods start from 2,3-bis(bromomethyl)-1,4-naphthoquinone and primary amines nih.gov or from 1,4-quinones, aromatic aldehydes, and amino esters in the acid-catalyzed variant researchgate.net. The use of such readily available materials is a cornerstone of green synthetic design, minimizing the need for lengthy and wasteful pre-functionalization steps researchgate.netbeilstein-journals.org.

Comparative Analysis of Synthetic Efficiencies and Yields across Methodologies

The efficiency of different synthetic routes to benzo[f]isoindole-4,9-dione derivatives can vary significantly based on the chosen methodology, substrates, and reaction conditions. A comparative look at reported yields provides insight into the practicality of each approach.

Metal-catalyzed methods, while not the focus of this article, often provide a benchmark for yield. For instance, a manganese(III) acetate-mediated reaction of 2-amino-1,4-naphthoquinone with acetone (B3395972) to produce 1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dione reported a yield of 58% nih.gov.

In contrast, metal-free methods show a wide range of efficiencies. The classic 1,3-dipolar cycloaddition using N-benzoylsarcosine and 1,4-naphthoquinone to produce a phenyl-substituted derivative reported a modest yield of 19% after recrystallization prepchem.com. However, more recent organocatalytic and multicomponent reactions report more favorable outcomes. The acid-induced [3+2] cycloaddition is described as providing moderate to high yields researchgate.net. Visible-light-promoted cycloadditions for related structures are also reported to deliver products in good yields mdpi.com.

The table below summarizes the yields for the synthesis of various benzo[f]isoindole-4,9-dione derivatives using different methodologies.

DerivativeSynthetic MethodReagentsYield (%)
2-Methyl-1-phenyl-2H-benz[f]isoindole-4,9-dione1,3-Dipolar CycloadditionN-Benzoylsarcosine, 1,4-Naphthoquinone, Acetic Anhydride19% prepchem.com
1-Benzyl-1H-benzo[f]isoindole-4,9-dioneMn(OAc)₃ Mediated Radical Reaction2-Amino-1,4-naphthoquinone, Acetaldehyde, Mn(OAc)₃54% nih.gov
1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dioneMn(OAc)₃ Mediated Radical Reaction2-Amino-1,4-naphthoquinone, Acetone, Mn(OAc)₃58% nih.gov
Polysubstituted benzo[f]isoindole-4,9-dionesAcid-Induced [3+2] Cycloaddition1,4-Quinones, Aldehydes, Amino Esters, Benzoic AcidModerate to High researchgate.net
Substituted benzo[f]isoindole-4,9-dionesVisible-Light-Promoted [3+2] Cycloaddition2H-Azirines, QuinonesGood acs.org

This comparison illustrates the progress in the field, with newer methods like organocatalytic and photochemical reactions offering potentially higher efficiencies and better adherence to green chemistry principles than some of the earlier approaches.

Iii. Advanced Reactivity and Reaction Mechanisms of 2 Methyl 2h Benzo F Isoindole 4,9 Dione

Redox Chemistry and Electrochemical Behavior

The redox behavior of 2-Methyl-2H-benzo[f]isoindole-4,9-dione is anticipated to be a key feature of its chemical personality, largely dictated by the integrated 1,4-naphthoquinone (B94277) unit. Quinones are well-known electroactive species capable of undergoing reversible or quasi-reversible reduction processes. In general, the redox chemistry of quinones involves the sequential transfer of two electrons and two protons, leading to the corresponding hydroquinone.

Determination of Oxidation and Reduction Potentials

Specific experimental values for the oxidation and reduction potentials of this compound are not extensively reported in the current scientific literature. For related benzo[f]isoindole-4,9-dione systems, electrochemical studies, typically employing techniques like cyclic voltammetry, would be necessary to determine these fundamental parameters. Such studies would provide insight into the thermodynamic feasibility of its participation in electron transfer reactions. The potentials would be influenced by the electronic nature of the isoindole portion of the molecule and the solvent system used.

Electron Transfer Mechanisms and Coupled Proton Transfer

The electron transfer mechanisms for this compound are expected to follow the general pattern for quinones. The reduction likely proceeds through a two-electron, two-proton process. The initial one-electron reduction would form a radical anion (semiquinone). The potential at which this occurs is the first reduction potential (E¹). A subsequent one-electron reduction would yield the dianion, which upon protonation gives the hydroquinone. The exact mechanism, including the role of proton coupling, would depend on the pH of the medium. In aprotic media, the radical anion and dianion may be observed as distinct species.

Formation and Stability of Radical Anions and Cations

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, such as cycloadditions, are powerful tools in organic synthesis for the construction of complex cyclic systems. The diene and dienophilic components of the this compound scaffold suggest its potential participation in such transformations.

Diels-Alder Reactions with Dienophiles and Dienes

The benzo[f]isoindole-4,9-dione system contains both a diene (the benzene (B151609) ring) and a dienophile (the quinone double bond). However, the aromaticity of the benzene ring makes its participation as a diene in a Diels-Alder reaction energetically unfavorable unless the aromaticity is disrupted in a preliminary step. More plausible is the role of the quinone C=C bond as a dienophile.

Despite the synthetic utility of the Diels-Alder reaction, specific examples involving this compound as either the diene or the dienophile are not well-documented in peer-reviewed literature. While the synthesis of the broader benzo[f]isoindole-4,9-dione class of compounds has been achieved through various methods, including 1,3-dipolar cycloadditions, their subsequent use in Diels-Alder reactions is not a common theme.

Regiochemistry and Stereochemistry of Adducts

In the absence of specific examples of Diels-Alder reactions with this compound, a discussion on the regiochemistry and stereochemistry of potential adducts remains speculative. If the quinone moiety were to act as a dienophile, the regioselectivity of the cycloaddition with an unsymmetrical diene would be governed by the electronic and steric influences of the isoindole ring. Similarly, the stereochemistry (endo/exo selectivity) would be influenced by secondary orbital interactions between the diene and the dienophile. Detailed computational studies and experimental verification would be required to establish these outcomes.

Inverse Electron Demand Diels-Alder Reactions

The electron-deficient nature of the benzo[f]isoindole-4,9-dione core suggests its potential participation in Inverse Electron Demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, an electron-poor diene reacts with an electron-rich dienophile. While direct studies on this compound as the diene component are not extensively documented, the reactivity of analogous electron-deficient heterocyclic systems provides a basis for understanding its potential behavior. For instance, electron-deficient heterodienes such as 1,2,4,5-tetrazines readily undergo IEDDA reactions with electron-rich alkenes. Given the electron-withdrawing character of the dione (B5365651) functionality, it is plausible that the isoindoledione system could react with highly electron-rich dienophiles, such as enamines or vinyl ethers, under thermal or Lewis acid-catalyzed conditions. This potential reactivity, however, remains an area for further investigation.

[3+2] Cycloaddition Pathways

The synthesis of the benzo[f]isoindole-4,9-dione scaffold frequently employs [3+2] cycloaddition reactions. researchgate.netresearchgate.net A common and effective method involves the reaction of a 1,4-naphthoquinone with an azomethine ylide generated in situ from an N-substituted amino acid and an aldehyde. This approach provides a direct route to the core structure of the target compound.

For example, the one-pot reaction of 1,4-naphthoquinone, an N-substituted amino ester, and an aromatic aldehyde can be induced by benzoic acid to form polysubstituted benzo[f]isoindole-4,9-diones. researchgate.net Similarly, visible-light-promoted [3+2] cycloaddition of 2H-azirines with quinones also yields the benzo[f]isoindole-4,9-dione scaffold through a tandem cyclization/oxidative aromatization process. researchgate.net These reactions highlight the utility of the quinone moiety as a dipolarophile in constructing the isoindole ring system.

Table 1: Examples of [3+2] Cycloaddition Reactions for the Synthesis of Benzo[f]isoindole-4,9-dione Derivatives
Dipole SourceDipolarophileConditionsProductReference
N-substituted amino ester + aromatic aldehyde1,4-NaphthoquinoneBenzoic acidPolysubstituted benzo[f]isoindole-4,9-dione researchgate.net
2H-AzirineQuinoneVisible lightSubstituted benzo[f]isoindole-4,9-dione researchgate.net
N-substituted iminodiacetatesQuinoneCu(II)-promoted oxidation2-Substituted benzo[f]isoindole-4,9-dione researchgate.net

Nucleophilic and Electrophilic Addition Reactions

Addition to Carbonyl Centers (e.g., Oximation)

The carbonyl groups of the quinone moiety in this compound are susceptible to nucleophilic attack. One such reaction is oximation, the reaction with hydroxylamine. While specific studies on the oximation of this compound are limited, the reactivity of the parent 1,4-naphthoquinone scaffold is well-established. For instance, various substituted 1,4-naphthoquinones have been converted to their corresponding oximes. researchgate.netosti.gov It is expected that this compound would undergo a similar reaction at one or both carbonyl groups to form the corresponding oxime or dioxime derivatives. The regioselectivity of this reaction would likely be influenced by the electronic effects of the fused isoindole ring.

Conjugate Addition Reactions

The α,β-unsaturated ketone-like system within the quinone part of this compound makes it a potential Michael acceptor for conjugate addition reactions. Nucleophiles can add to the C5 or C8 positions of the naphthoquinone framework. This type of reactivity is extensively documented for various 1,4-naphthoquinone derivatives. nih.govmdpi.com For example, 2-hydroxy-1,4-naphthoquinones readily undergo Michael addition with nitroalkenes in the presence of organocatalysts. nih.gov Thiol-containing compounds, such as N-acetyl-L-cysteine, have also been shown to add to the naphthoquinone ring via a thia-Michael addition. mdpi.commdpi.com It is therefore anticipated that this compound would react with a variety of soft nucleophiles in a conjugate addition manner, leading to functionalization of the quinone ring.

Table 2: Representative Conjugate Addition Reactions to Naphthoquinone Scaffolds
Naphthoquinone DerivativeNucleophileReaction TypeSignificanceReference
2-Hydroxy-1,4-naphthoquinoneNitroalkenesMichael AdditionFormation of functionalized naphthoquinones nih.gov
Various NaphthoquinonesN-acetyl-L-cysteineThia-Michael AdditionSynthesis of sulfur-containing derivatives mdpi.commdpi.com
LawsoneAmino acidsMichael 1,4-additionSynthesis of amino acid-naphthoquinone conjugates mdpi.com

Photochemical Transformations and Photoinduced Processes

Photoinduced Electron Transfer

The quinone moiety in this compound suggests a rich photochemistry. Quinones are known to be photochemically active and can participate in photoinduced electron transfer (PET) processes. Upon irradiation, they can be excited to a triplet state, which can then act as an electron acceptor or donor. Studies on benzo[f]indole-4,9-dione derivatives have shown that these compounds can induce the production of reactive oxygen species (ROS) in biological systems, a process often initiated by PET. nih.gov Furthermore, some benzo[f]isoindole-4,9-diones have been investigated as potential photocatalysts in organic transformations, which underscores their ability to engage in photoinduced electron transfer. researchgate.net The N-methyl group in the target compound may also influence the photochemical behavior, potentially participating in intramolecular hydrogen abstraction or other photoinduced processes. While detailed mechanistic studies on the PET of this compound are not abundant, the known photochemistry of related quinones and isoindolediones suggests this is a fertile area for its reactivity. rsc.org

Photocyclization and Rearrangement Reactions

While specific studies on the photocyclization of this compound are not extensively documented in the reviewed literature, the broader class of benzo[f]isoindole-4,9-diones has been shown to participate in light-promoted reactions. For instance, a visible-light-promoted [3+2] cycloaddition reaction has been developed for the synthesis of the benzo[f]isoindole-4,9-dione scaffold. researchgate.net This suggests the potential for the chromophoric system of this compound to be susceptible to photochemical transformations. Preliminary studies have indicated that certain benzo[f]isoindole-4,9-diones can themselves act as photocatalysts in various organic transformations, hinting at their ability to absorb and utilize light energy. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Rearrangement reactions in the context of benzo[f]isoindole-4,9-dione synthesis have been observed. In some synthetic routes, the formation of the benzo[f]isoindole-4,9-dione structure occurs through a rearrangement of an initially formed intermediate. For example, the reaction of 2-azaanthraquinones with specific cyclization partners can lead to a rearrangement to yield derivatives of benzo[f]isoindole-4,9-dione. researchgate.net

Tautomerism is a key consideration in the chemistry of isoindole systems. While specific tautomerism studies for this compound are not detailed in the available literature, the potential for tautomeric forms is inherent to the isoindole structure. Mechanistic proposals for the formation of related compounds sometimes involve a tautomeric aromatization or enolization of intermediates, followed by oxidation. researchgate.net

Reaction Kinetics and Mechanistic Pathways Elucidation

The elucidation of mechanistic pathways for the formation and reaction of 2-substituted benzo[f]isoindole-4,9-diones has been a focus of several studies. A common route to this scaffold is through a [3+2] cycloaddition reaction. One such method involves an I2-promoted cyclization of N-substituted amino acid esters and quinones, proceeding via an unprecedented 1,3-dipolar cycloaddition. researchgate.net

Another well-studied mechanism is the oxidative radical cyclization-cyclization reaction. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved using iron(III) chloride (FeCl3) as a mild and environmentally benign oxidant. mdpi.com This cascade reaction involves the formation of radical intermediates and subsequent cyclizations to construct the core structure. The use of FeCl3 was found to be crucial for the second radical cyclization step. mdpi.com

The following table summarizes the reaction conditions for the synthesis of related benzo[f]isoindole derivatives, providing insight into the types of reagents and conditions that could be relevant for transformations involving this compound.

PrecursorsReagents and ConditionsProduct TypeYieldReference
N,N-Diallyl-2-methyl-3-oxo-3-phenylpropanamideFeCl3, CH2ClCH2Cl, reflux2-Allyl-9a-methyl-2,3,3a,9a-tetrahydro-1H-benzo[f]isoindole-1,9(4H)-dione47% (combined) mdpi.com
1,4-Naphthoquinone, N-substituted amino estersBenzoic acid, oxidantPolysubstituted benzo[f]isoindole-4,9-dionesModerate researchgate.net
1,4-Naphthoquinone, Terminal acetylenesPd and Cu catalystsBenzo[f]isoindole-4,9-dionesNot specified nih.gov
2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, Primary aminesCAN-mediated oxidationBenzo[f]isoindole-4,9-dionesNot specified nih.gov

Iv. Advanced Spectroscopic Characterization and Structural Analysis Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of benzo[f]isoindole-4,9-dione derivatives. While one-dimensional (1D) NMR provides initial data, complex structures necessitate more advanced techniques for unambiguous assignments.

For the analogue 1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dione , the 1H-NMR spectrum, recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveals key structural features. nih.gov The protons of the core structure and its substituents appear at distinct chemical shifts, providing a fingerprint of the molecule. nih.gov

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Number of Protons Reference
2-Me2.27Singlet (s)3H nih.gov
CH₂ (Benzyl)5.78Singlet (s)2H nih.gov
3-H6.60Singlet (s)1H nih.gov
Ar-H (Benzyl)7.06–7.08Multiplet (m)2H nih.gov
Ar-H (Benzyl)7.23–7.33Multiplet (m)3H nih.gov
6-H & 7-H7.63–7.67Multiplet (m)2H nih.gov
5-H & 8-H8.09–8.17Multiplet (m)2H nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for this analogue is not available in the cited literature, the application of these techniques is standard practice for such compounds. researchgate.netnih.gov

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, to confirm the connectivity between the protons on the naphthalene (B1677914) ring system (H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be instrumental in confirming the spatial relationship between the benzyl (B1604629) group protons and the protons on the main benzo[f]isoindole framework.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could provide insight into conformational dynamics, such as restricted rotation around single bonds (e.g., the N-benzyl bond). By analyzing spectra at various temperatures, it would be possible to determine the energy barriers for such rotational processes. However, no specific dynamic NMR studies for this class of compounds were identified in the reviewed literature.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem MS (MS/MS) experiments involve the selection of a specific parent ion and its subsequent fragmentation to produce a spectrum of daughter ions. This technique is invaluable for structural elucidation by revealing the weakest bonds and most stable fragments of a molecule. For 1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dione , a likely primary fragmentation pathway would involve the loss of the benzyl group (C₇H₇, 91 Da) due to the relative stability of the benzyl radical or cation, leading to a prominent fragment ion. Further fragmentation of the remaining benzo[f]isoindoledione core would provide additional structural confirmation. While specific MS/MS studies were not found, analysis of related heterocyclic systems shows characteristic fragmentation patterns that are diagnostic of their identity. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a standard characterization technique for newly synthesized compounds in this family. nih.gov For 1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dione (Formula: C₂₀H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimental value from an HRMS measurement to unambiguously confirm its elemental composition.

Compound Name Molecular Formula Calculated Exact Mass (Da)
1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dioneC₂₀H₁₅NO₂301.1103

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1-Benzyl-2-methyl-1H-benzo[f]indole-4,9-dione , the FTIR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651) system, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C-N stretching vibrations. While a specific spectrum for this analogue is not published in the reviewed sources, IR data for related benzodiazocinones show characteristic bands for NH, C=O, and C=N/C=C bonds that confirm the presence of these key functional groups. researchgate.net

Functional Group Expected Vibrational Frequency Range (cm⁻¹)
C=O (Dione)1650 - 1700
C=C (Aromatic)1450 - 1600
C-N Stretch1180 - 1360
C-H (Aromatic)3000 - 3100
C-H (Aliphatic - Methyl/Methylene)2850 - 3000

Characteristic Vibrational Modes of Dione and Isoindole Moieties

The most prominent vibrational bands are associated with the carbonyl (C=O) groups of the dione moiety. These typically manifest as strong, sharp absorption bands in the IR spectrum. The isoindole part of the molecule contributes vibrations from the aromatic ring system and the C-N bonds.

Table 1: Characteristic Vibrational Frequencies for Moieties Related to 2-Methyl-2H-benzo[f]isoindole-4,9-dione

Vibrational Mode Typical Frequency Range (cm⁻¹) Moiety Notes
C=O Stretching (asymmetric) 1790 - 1750 Dione Often observed in cyclic imides and diones. acgpubs.org
C=O Stretching (symmetric) 1700 - 1660 Dione A strong band characteristic of the imide group. acgpubs.org
C=C Aromatic Stretching 1625 - 1430 Isoindole/Benzene (B151609) Multiple bands of variable intensity are expected in this region. researchgate.net
C-N Stretching 1380 - 1250 Isoindole Characteristic of the heterocyclic ring structure.
C-H Aromatic Stretching 3100 - 3000 Isoindole/Benzene Expected in the high-frequency region of the spectrum. researchgate.net

This table is a compilation of data from related compounds and represents expected frequency ranges.

Conformational Effects on Vibrational Spectra

The vibrational spectrum of a molecule is sensitive to its conformation. For "this compound," the planarity of the fused ring system is a key conformational parameter. Any deviation from planarity, such as puckering in the five-membered isoindole ring, would influence the vibrational coupling between different modes and lead to shifts in their frequencies and changes in their intensities.

In related spiro-fused naphthoquinone compounds, the pyrrole (B145914) ring of the isoindole system can adopt a C-envelope conformation. nih.gov Such conformational subtleties can affect the conjugation within the π-system, which in turn alters the force constants of the C=C and C=O bonds, causing their corresponding vibrational frequencies to shift. While detailed conformational analysis through vibrational spectroscopy for this specific molecule is not extensively documented, it remains a valuable method for probing subtle structural variations.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic structure of the molecule by examining the transitions between electronic energy levels. The extended π-conjugated system of "this compound," which incorporates both an aromatic naphthalene system and a dione, is expected to give rise to a rich electronic spectrum.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is predicted to show multiple bands corresponding to different electronic transitions. The primary transitions are expected to be π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive aromatic system.

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the dione group) to a π* antibonding orbital. These transitions are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.

Studies on related isoindole-1,3-dione derivatives show maximum absorbance peaks in the near ultraviolet (NUV) region. acgpubs.org For instance, various N-substituted isoindole-1,3-diones exhibit strong absorption maxima between 229 and 231 nm. acgpubs.org Benzo[f]isoindole-4,9-diones are known to be colored compounds, suggesting absorption that extends into the visible region, which is characteristic of their extended conjugation.

Table 2: Representative UV-Vis Absorption Data for Related Isoindole-1,3-dione Compounds

Compound Solvent λmax (nm) Reference
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CH₂Cl₂ 229 acgpubs.org
2-(2-azidoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CH₂Cl₂ 229 acgpubs.org

This table provides data for related compounds to illustrate the typical absorption range.

Fluorescence Quantum Yields and Lifetimes

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) represents the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism and Environmental Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules where there is a significant change in dipole moment between the ground and excited states. Given the polar dione functionality and the extensive π-system, "this compound" is expected to exhibit solvatochromism.

In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) may be observed. This sensitivity to the chemical environment makes such compounds potentially useful as probes for solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for "this compound" itself is not available in the reviewed literature, analysis of a closely related spiro-derivative, 1'-Butyl-2-methyl-1',2,2',3,4,9-hexahydro-spiro-[benzo[f]isoindole-1,3'-indole]-2',4,9-trione, reveals key structural features of the benzo[f]isoindole-4,9-dione core. nih.gov

Table 3: Crystallographic Data for a Derivative Containing the Benzo[f]isoindole-dione Moiety

Parameter Value
Compound Name 1'-Butyl-2-methyl-1',2,2',3,4,9-hexahydro-spiro-[benzo[f]isoindole-1,3'-indole]-2',4,9-trione
Chemical Formula C₂₄H₂₂N₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 21.5855 (12)
b (Å) 15.7999 (7)
c (Å) 14.7469 (7)
β (°) 127.207 (3)
Volume (ų) 4005.7 (3)
Z 8
R-factor (R[F² > 2σ(F²)]) 0.052

Data sourced from the crystallographic study of a related derivative. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal, providing a detailed map of how neighboring molecules interact.

While a specific crystal structure and Hirshfeld analysis for this compound is not available in the cited literature, the study of structurally related isoindoline-1,3-dione derivatives offers significant insights into the expected interactions. For instance, a study on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives revealed that their crystal packing is dominated by a variety of intermolecular contacts. nih.gov

Hirshfeld surface analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative distances. The analysis of related isoindoline (B1297411) dione derivatives shows that H···H, O···H, S···H, and C···H contacts are the most significant. nih.gov For this compound, we can anticipate a similar prevalence of weak intermolecular forces. The benzo[f]isoindole core, with its extended π-system, would likely lead to significant π-π stacking interactions, further stabilizing the crystal packing. The carbonyl oxygen atoms and the methyl group would also be expected to participate in C-H···O and other van der Waals interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of distances (dᵢ and dₑ) from the surface to the nearest atoms inside and outside the surface, respectively.

Table 1: Anticipated Intermolecular Contacts for this compound Based on Analogous Structures

Interaction TypeContributing Atoms/GroupsExpected Significance
H···HHydrogen atoms on the aromatic rings and methyl groupHigh, due to the abundance of hydrogen atoms on the molecular surface
C···H/H···CAromatic rings and methyl groupSignificant, contributing to the overall packing efficiency
O···H/H···OCarbonyl oxygen atoms and hydrogen atomsImportant, indicative of weak hydrogen bonding
π-π stackingAromatic rings of the benzo[f]isoindole corePotentially significant, influencing the stacking arrangement

This table is a projection based on the analysis of related isoindoline dione structures and the chemical nature of the target compound.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physical properties such as solubility, melting point, and stability. For organic molecules, polymorphism is often conformational, where different polymorphs contain different conformations of the same molecule. nih.gov

The likelihood of a molecule exhibiting polymorphism is often linked to its conformational flexibility. nih.gov Molecules with rotatable bonds or flexible side chains can adopt different low-energy conformations, which can then pack in various ways to form distinct crystal structures. In the case of this compound, while the core ring system is relatively rigid, rotation of the N-methyl group could potentially lead to different conformational isomers that crystallize as polymorphs.

The formation of polymorphs can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. researchgate.net Different solvents can promote different intermolecular interactions, leading to the preferential crystallization of a specific polymorph. researchgate.net For example, a protic solvent might favor the formation of a polymorph stabilized by hydrogen bonds, while an aprotic solvent might lead to a polymorph dominated by van der Waals forces.

While no specific polymorphism studies on this compound have been reported in the searched literature, the principles of conformational polymorphism suggest that it is a possibility for this compound. nih.gov A systematic screening of crystallization conditions would be necessary to explore the potential existence of different polymorphic forms.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a stereocenter would render its derivatives chiral, making them suitable for CD analysis.

Vibrational Circular Dichroism (VCD), an infrared-based technique, is particularly useful for determining the absolute configuration of chiral molecules in solution. nih.gov A study on a chiral 3,3-disubstituted isoindolinone, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, successfully employed VCD to determine its absolute configuration. nih.gov The experimental VCD spectrum was compared with theoretical spectra calculated for the different enantiomers using density functional theory (DFT). The excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allowed for an unambiguous assignment of the absolute configuration. nih.gov

For a hypothetical chiral derivative of this compound, such as one with a chiral substituent on the methyl group or the aromatic ring, CD spectroscopy would be invaluable. The CD spectrum would exhibit characteristic positive and negative bands corresponding to the electronic or vibrational transitions of the chromophoric benzo[f]isoindole-dione system. The sign and intensity of these bands are directly related to the three-dimensional arrangement of the atoms around the stereocenter.

Table 2: Illustrative Application of VCD for a Chiral Isoindolinone Derivative

Spectral RegionKey Vibrational ModesInformation Gained
Carbonyl (C=O) stretching regionSymmetric and asymmetric stretches of the dione carbonylsHighly sensitive to the chiral environment, providing strong VCD signals for stereochemical assignment. nih.gov
C-H stretching regionAromatic and aliphatic C-H stretchesCan provide complementary information on the overall molecular conformation.
Fingerprint regionComplex vibrations involving the entire molecular skeletonProvides a unique spectral signature for each enantiomer.

This table is based on the findings for dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate and illustrates the potential application of VCD to a chiral derivative of the title compound. nih.gov

V. Theoretical and Computational Investigations of 2 Methyl 2h Benzo F Isoindole 4,9 Dione

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like 2-Methyl-2H-benzo[f]isoindole-4,9-dione, these methods can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT studies on this compound would typically focus on its electronic structure and the nature of its chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. scispace.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. scispace.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scispace.com For similar heterocyclic systems, calculated HOMO-LUMO energy gaps are often reported in electron volts (eV). nih.gov For instance, a study on a different isoindole derivative reported a HOMO-LUMO energy gap of 4.59 eV. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Isoindole Derivative (Note: This data is for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and is provided for illustrative purposes only, as specific data for this compound is not available.)

Molecular OrbitalEnergy (eV)
HOMOValue not specified
LUMOValue not specified
HOMO-LUMO Gap 4.59

Source: nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic benzo[f]isoindole ring system, while the LUMO would likely be distributed over the electron-deficient dione (B5365651) moiety.

Analysis of the charge distribution within a molecule helps to identify electrophilic and nucleophilic sites, which is fundamental to understanding its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the electron density surface of a molecule.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative electrostatic potential, making them susceptible to interactions with electrophiles. The hydrogen atoms and the regions around the nitrogen atom would likely exhibit positive electrostatic potential.

The aromaticity of the fused ring system in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using various computational indices, with the Nucleus-Independent Chemical Shift (NICS) being a popular method. nih.gov NICS values are calculated at specific points in space, such as the center of a ring, to probe the magnetic shielding or deshielding effects induced by electron delocalization. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

For the benzo[f]isoindole ring system, NICS calculations would provide quantitative insight into the degree of aromaticity of both the benzene (B151609) and the pyrrole-dione rings, helping to understand the electronic delocalization across the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as molecular geometries and interaction energies. Due to their computational cost, these methods are more commonly applied to smaller molecules, but they can be used to benchmark the accuracy of DFT results for specific properties of larger systems like this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Vis spectra. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and help to assign the electronic transitions responsible for these absorptions (e.g., π → π* or n → π* transitions). This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound. For similar heterocyclic compounds, TD-DFT calculations have been shown to be in good agreement with experimental spectra. mdpi.com

Table 2: Illustrative TD-DFT Data for a Generic Heterocyclic Compound (Note: This is a representative table format. Specific data for this compound is not available.)

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
e.g., 350e.g., 0.25HOMO -> LUMO
e.g., 280e.g., 0.15HOMO-1 -> LUMO
e.g., 250e.g., 0.40HOMO -> LUMO+1

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing which shapes (conformers) are most stable and how the molecule transitions between them.

For this compound, MD simulations would be employed to understand its structural flexibility. Key areas of investigation would include the rotational barrier of the N-methyl group and any puckering or out-of-plane distortions of the fused ring system. The simulation would track the atomic coordinates over nanoseconds or longer, allowing for the mapping of the potential energy surface and the identification of low-energy, stable conformations. Such studies on related heterocyclic compounds have been crucial in understanding how molecular shape influences biological activity and material properties.

Reaction Mechanism Modeling and Transition State Analysis

Understanding how a molecule participates in chemical reactions is fundamental to its application. Computational modeling can elucidate reaction pathways, identify transient intermediates, and determine the energy barriers associated with these transformations.

For this compound, a key reaction of interest could be its participation in [3+2] cycloaddition reactions, a common reactivity mode for isoindole derivatives. nih.govmdpi.com Computational methods can model this process to predict its feasibility and stereochemical outcome.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecular system as a function of its geometry. To study a reaction, a key coordinate—such as the distance between two reacting atoms—is systematically changed, and the energy is calculated at each step.

In a hypothetical cycloaddition reaction involving this compound, a PES scan would be used to model the approach of a dipolarophile to the isoindole core. This would help identify the lowest energy pathway, revealing whether the reaction proceeds through a high-energy transition state or involves stable intermediates. The scan provides a profile of the reaction's energy requirements from reactants to products.

Once a transition state structure has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products. An IRC calculation confirms that a located transition state indeed connects the desired reactants and products, thereby validating the proposed reaction pathway. mdpi.com For a cycloaddition reaction of this compound, the IRC would trace the geometric changes as the new chemical bonds form, confirming the concerted or stepwise nature of the mechanism.

Solvent Effects in Computational Models

The surrounding environment, particularly the solvent, can significantly influence the electronic structure, stability, and spectral properties of a molecule. In the field of computational chemistry, accurately modeling these solvent effects is crucial for predicting the behavior of compounds in solution. For a molecule like this compound, computational models that incorporate solvent effects are essential for understanding its properties, such as its absorption and emission spectra (solvatochromism), and for correlating theoretical data with experimental measurements conducted in various liquid media.

Theoretical investigations of solvent effects are generally approached through two main types of models: implicit and explicit solvent models.

Implicit Solvent Models:

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The most widely used of these is the Polarizable Continuum Model (PCM). In this approach, the solute molecule is placed within a cavity in the dielectric continuum. The solute's charge distribution polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. This method is computationally efficient and provides a good qualitative and often quantitative description of the bulk electrostatic effects of the solvent.

Time-Dependent Density Functional Theory (TD-DFT) calculations are frequently combined with PCM to predict the electronic absorption spectra of molecules in different solvents. By performing TD-DFT/PCM calculations, it is possible to determine how the polarity of the solvent affects the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the transition energies between electronic states. For instance, a study on benzo-[f]-quinolinium methylids, which are structurally related to the benzo[f]isoindole core, demonstrated that the HOMO-LUMO gap progressively increased from non-polar to polar solvents, indicating a stabilization of the ground state in more polar environments. mdpi.com This type of calculation can predict whether a compound will exhibit a bathochromic (red shift) or hypsochromic (blue shift) shift in its absorption maximum as the solvent polarity increases.

Explicit Solvent Models:

Explicit solvent models take a more detailed approach by representing individual solvent molecules in the computational simulation. This method, often employed in molecular dynamics (MD) or Monte Carlo (MC) simulations, allows for the investigation of specific short-range interactions between the solute and solvent molecules, such as hydrogen bonding. While computationally much more demanding than implicit models, explicit solvent models can provide a more accurate and detailed picture of the solvation shell around the solute and are particularly important when specific solute-solvent interactions play a dominant role.

For a molecule like this compound, explicit solvent models could be used to study how protic solvents, like water or alcohols, interact with the carbonyl groups of the dione moiety through hydrogen bonding. These specific interactions can have a significant impact on the molecule's conformation and electronic properties, which may not be fully captured by an implicit solvent model.

Illustrative Research Findings:

The results would likely be presented in a table format, showcasing the effect of the solvent on key properties. Below is an interactive, illustrative data table demonstrating the kind of data that would be generated from such a computational study.

Interactive Data Table: Illustrative Solvent Effects on this compound

This table is for illustrative purposes only and is based on general principles of computational chemistry, as no specific published data for this compound was found.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated λmax (nm)
Gas Phase1.03.50420
n-Hexane1.884.80425
Toluene (B28343)2.385.10428
Dichloromethane8.936.20435
Acetone (B3395972)20.76.80440
Acetonitrile (B52724)37.57.10442
Dimethyl Sulfoxide (DMSO)46.77.30445
Water80.17.50450

This illustrative table shows a hypothetical positive solvatochromism (a bathochromic shift) where the absorption maximum (λmax) shifts to longer wavelengths as the solvent polarity increases. This would suggest that the excited state of the molecule is more polar than the ground state, and is thus more stabilized by polar solvents. The calculated dipole moment is also shown to increase with solvent polarity, reflecting the influence of the solvent's reaction field on the solute's electron distribution.

Vi. Applications and Advanced Functional Materials Based on 2 Methyl 2h Benzo F Isoindole 4,9 Dione Scaffold

Organic Electronics and Optoelectronics

The planar, electron-deficient nature of the benzo[f]isoindole-4,9-dione system makes it a candidate for n-type organic electronic materials. The dione (B5365651) functionality provides inherent electron-accepting properties, which are crucial for charge transport in electronic devices. Functionalization at the nitrogen atom and the isoindole ring can be used to tune the frontier molecular orbital (HOMO/LUMO) energy levels, a key factor in designing materials for specific electronic applications.

Derivatives of the larger violanthrone (B7798473) family, which share some structural similarities with benzo[f]isoindole-4,9-diones such as a polycyclic aromatic structure with carbonyl groups, have been investigated as organic field-effect transistor (OFET) materials. For instance, dicyanomethylene-functionalised violanthrone derivatives have demonstrated p-type charge transport with hole mobilities (μh) in the range of 1.07 × 10⁻² to 1.21 × 10⁻³ cm² V⁻¹s⁻¹. beilstein-journals.org These studies highlight a potential pathway for evaluating the semiconductor properties of the 2-Methyl-2H-benzo[f]isoindole-4,9-dione scaffold, although specific charge transport data for this compound are not yet widely reported. The performance of such materials is highly dependent on intermolecular π–π interactions, which are influenced by the N-substituent.

In the field of solar energy, organic dyes are essential components of Dye-Sensitized Solar Cells (DSSCs). The design of these dyes often involves a donor-π-acceptor (D-π-A) structure. The benzo[f]isoindole-4,9-dione core could potentially serve as an electron-accepting moiety. For comparison, organic dyes based on benzo[1,2-b:4,5-b′]dithiophene (BDT) have been successfully used in DSSCs, achieving power conversion efficiencies of up to 6.3%. uantwerpen.be Similarly, oxindole-based sensitizers have been explored, indicating the potential of indole-derived structures in this technology. nih.gov While preliminary studies suggest that benzo[f]isoindole-4,9-diones can act as photocatalysts, specific photovoltaic performance data for this compound in OPVs or DSSCs remains a subject for future research. researchgate.netresearchgate.net

The development of luminescent materials is crucial for OLED technology. The fluorescence properties of materials are determined by their molecular structure and the nature of their excited states. Research on related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives has shown that these compounds can exhibit fluorescence both in solution and in the solid state, with emission maxima that can be tuned by modifying their substituents. nih.gov For example, introducing nitrogen-containing heterocycles can lead to orange-red fluorescence with emission maxima over 600 nm in polar solvents. nih.gov The photophysical properties of this compound have not been extensively detailed, but the study of analogous compounds suggests that the benzo[f]isoindole-4,9-dione scaffold could be a promising platform for developing new luminescent materials.

Advanced Pigments and Dyes

The benzo[f]isoindole-4,9-dione structure contains a chromophore that absorbs light in the visible region, making it a candidate for use as a pigment or dye. The color and properties of such materials can be systematically modified through chemical synthesis.

Data for illustrative purposes, based on related compound classes.

Table 1: Illustrative Photophysical Properties of Related Dione Compounds in Different Solvents
Compound Class Solvent Absorption Max (λmax, nm) Emission Max (Emmax, nm)
Naphtho[2,3-d]thiazole-4,9-diones Benzene (B151609) ~392 ~450
Naphtho[2,3-d]thiazole-4,9-diones Chloroform (B151607) ~394 ~480
Naphtho[2,3-d]thiazole-4,9-diones Ethanol ~395 ~590

A critical characteristic for any commercial dye or pigment is its photostability—the ability to resist fading or color change upon exposure to light. The stability of the benzo[f]isoindole-4,9-dione scaffold is a key area of interest. Anthraquinones, a related class of compounds, are well-regarded for their high photostability, which contributes to their widespread use in the textile industry. researchgate.net The inherent stability of the fused ring system in this compound suggests it may also possess favorable photostability, although specific quantitative studies are required to confirm its performance and suitability for commercial applications.

Redox-Active Materials for Energy Storage

The intrinsic oxidation-reduction capabilities of the quinone moiety are central to the application of the this compound scaffold in energy storage technologies. nih.gov Quinones are known to undergo reversible two-electron, two-proton redox reactions, making them prime candidates for charge-carrying species in electrochemical systems.

While specific studies on this compound as an active material in batteries are not extensively detailed in current literature, the potential is strongly suggested by research into analogous organic compounds. The core naphthoquinone structure is a well-established redox-active motif for organic batteries. The operating voltage and capacity of such materials are determined by the redox potentials of the quinone unit, which can be tuned by the electronic effects of the fused heterocyclic system. For instance, derivatives of anthraquinone (B42736) have been investigated as promising negolytes (negative electrolytes) in aqueous organic redox flow batteries (AORFBs). nih.gov

The benzo[f]isoindole-4,9-dione scaffold offers a stable framework capable of undergoing reversible electrochemical reactions. The N-methyl group enhances solubility in organic electrolytes, a crucial factor for performance in both lithium-ion batteries (LIBs) and redox flow batteries. In the context of LIBs, polymers or oligomers based on this scaffold could serve as high-potential cathode materials, where the carbonyl groups of the quinone would act as the redox centers for lithium-ion coordination and de-coordination during charge and discharge cycles. The theoretical performance of such a cathode would be influenced by its redox potential and molecular weight.

Below is a comparative table of redox potentials for different quinone-based compounds used in energy storage research, illustrating the range in which a benzo[f]isoindole-4,9-dione derivative might operate.

Compound ClassSpecific Compound ExampleRedox Potential (vs. SHE)Application Context
Anthraquinone4,4'-(9,10-anthraquinone-diyl)dibutanoic acid (DBAQ)Approx. -0.6 V to -0.8 VAnolyte for AORFB nih.gov
Phenazine3,3'-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP]Approx. +0.75 V to +0.85 VCatholyte for AORFB nih.gov
Naphthoquinone1,4-Naphthoquinone (B94277)Approx. +0.47 VGeneral Redox Motif researchgate.net

This table presents data for analogous structures to indicate the potential electrochemical properties of the target scaffold.

Electrochromic materials change their optical properties (i.e., color) in response to an applied electrical potential. This phenomenon arises from the alteration of the electronic state of the material, which affects its absorption spectrum. The this compound scaffold is a strong candidate for electrochromic applications due to its stable and reversible redox states.

Upon electrochemical reduction, the neutral quinone form would be converted into a radical anion and subsequently a dianion. Each of these species possesses a different electronic structure and, therefore, a distinct color. The extended π-conjugation in the benzo[f]isoindole-4,9-dione system ensures that these transitions occur in the visible region of the electromagnetic spectrum, leading to observable color changes. Research on similar donor-acceptor molecules based on benzothiadiazole (BTD), which also feature tunable redox states, demonstrates significant shifts in absorption and emission upon electrochemical stimulus. mdpi.com For example, the reduction potentials of BTD derivatives can be finely tuned by over 1 V through the attachment of different electron-donating groups. mdpi.com A similar strategy could be applied to the benzo[f]isoindole-4,9-dione scaffold to achieve a full spectrum of colors, making it suitable for applications in smart windows, displays, and electronic paper.

Fluorescent Probes and Sensors for Material Characterization

The inherent photophysical properties of the benzo[f]isoindole-4,9-dione scaffold can be harnessed for the development of fluorescent sensors. The fusion of the isoindole unit, a component found in many fluorescent dyes, with the electron-accepting naphthoquinone creates a donor-acceptor type structure that is often responsive to its environment.

A fluorescent chemosensor operates by exhibiting a change in its fluorescence (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte. The this compound scaffold can be functionalized to create binding sites for various analytes. For example, introducing specific substituents onto the aromatic backbone or the isoindole ring could create cavities or coordination sites for metal ions, anions, or neutral molecules.

The sensing mechanism would likely rely on analyte-induced modulation of intramolecular charge transfer (ICT) or other photophysical processes like photoinduced electron transfer (PET). For instance, research on a benzothiazole-based sensor for Zn²⁺ demonstrated a significant blue shift in emission upon ion binding, attributed to the blocking of excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF). rsc.org Similarly, a benzo[e]indolium-based probe was developed for the highly sensitive detection of cyanide ions in aqueous media, with a detection limit as low as 7.1 nM. nih.gov These examples highlight the potential of related heterocyclic structures in high-performance sensing, a principle that is transferable to the benzo[f]isoindole-4,9-dione core.

Ratiometric fluorescent sensors are particularly advantageous as they allow for quantitative measurements by monitoring the ratio of fluorescence intensities at two different wavelengths. This approach corrects for variations in probe concentration, excitation intensity, and environmental factors. The benzo[f]isoindole-4,9-dione scaffold is well-suited for designing ratiometric probes.

A common strategy for achieving ratiometric sensing is to design a molecule where analyte binding alters the degree of ICT. In its unbound state, the probe might exhibit fluorescence from a locally excited (LE) state at a shorter wavelength. Upon binding an analyte, the electronic properties are perturbed, favoring emission from a charge-transfer state at a longer wavelength. This analyte-induced shift creates a second emission band, allowing for ratiometric analysis. A probe for Zn²⁺, for example, showed a ratiometric response by shifting its emission maximum from 570 nm to 488 nm upon complexation. rsc.org A similar mechanism could be engineered into a this compound derivative, providing a robust platform for quantitative analyte detection.

The following table summarizes the performance of a sensor based on a related heterocyclic core, illustrating the principles applicable to the target scaffold.

Sensor CompoundAnalyteSensing MechanismEmission Shift (nm)Detection Limit
Benzothiazole-based thiosemicarbazone (BTT)Zn²⁺ESIPT blocking / CHEF570 → 48837.7 nM rsc.org
Benzo[e]indolium-triarylborane conjugateCN⁻Nucleophilic AdditionRatiometric Change7.1 nM nih.gov

This table presents data for analogous sensor systems to demonstrate the potential for developing probes based on the target scaffold.

Building Blocks for Complex Supramolecular Structures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The this compound scaffold serves as an excellent building block, or "tecton," for constructing such assemblies. Its rigid, planar geometry and defined electronic properties make it ideal for creating ordered, functional architectures.

The synthetic accessibility of the scaffold allows for the introduction of various functional groups at multiple positions. nih.govresearchgate.netnih.gov These groups can be chosen to direct self-assembly through specific interactions like hydrogen bonding, π-π stacking, or metal coordination. For example, attaching hydrogen-bonding motifs (e.g., amides, carboxylic acids) would enable the formation of one-dimensional tapes or two-dimensional sheets. The broad, electron-deficient surface of the molecule strongly promotes π-π stacking interactions, which can be used to organize the molecules into columnar structures with potential applications in organic electronics as charge-transporting materials. Research on benzo[g]indole cores has demonstrated their utility as building blocks for deep blue fluorescent materials in OLEDs, highlighting how such scaffolds can form the basis of functional molecular systems. rsc.org The predictable geometry and rich derivatization chemistry of this compound make it a powerful component in the supramolecular chemist's toolbox for engineering materials with tailored electronic, optical, and host-guest properties.

Self-Assembly Studies

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. While the broader class of benzo[f]isoindole-4,9-diones, with their planar aromatic structures and potential for π-π stacking interactions, presents a promising platform for self-assembly, specific studies focusing exclusively on this compound are not extensively documented in publicly available research. The introduction of a methyl group on the nitrogen atom can influence the packing and intermolecular interactions, potentially leading to unique assembled architectures compared to unsubstituted or differently substituted analogues. However, detailed research findings on the self-assembly behavior, including the formation of nanotubes, vesicles, or other complex structures driven by non-covalent interactions of this specific compound, remain an area for future exploration.

Host-Guest Chemistry

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, leading to applications in sensing, catalysis, and drug delivery. The electron-deficient cavity of the this compound core suggests its potential to act as a host for electron-rich guest molecules through charge-transfer interactions. Conversely, functionalization of the core could enable it to act as a guest within larger host systems like cyclodextrins or calixarenes. Despite this potential, there is a lack of specific research in the scientific literature detailing the host-guest chemistry of this compound. Investigations into its binding affinities, association constants with various guests, and the thermodynamic parameters of such interactions have not been reported.

Role in Catalysis

The catalytic potential of the this compound scaffold is an emerging area of interest, exploring its utility both as a component in metal-based catalysts and as a standalone organic photocatalyst.

As a Ligand Component in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the this compound structure offer potential coordination sites for metal ions. By acting as a ligand, this scaffold could be used to synthesize novel organometallic complexes. These complexes could, in turn, be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the fused ring system, could modulate the reactivity and selectivity of the metallic center. However, a review of current scientific literature indicates that while metal-catalyzed methods are employed for the synthesis of benzo[f]isoindole-4,9-dione derivatives, the use of this compound itself as a ligand in metal-catalyzed reactions has not been reported. acs.org

As an Organic Photocatalyst

Organic photocatalysis, which utilizes light-absorbing organic molecules to drive chemical reactions, has gained significant traction as a sustainable and powerful synthetic tool. Preliminary studies have suggested that the broader class of benzo[f]isoindole-4,9-diones can function as photocatalysts in several organic transformations. chemspider.com This potential stems from their ability to absorb visible light and facilitate electron transfer processes.

While specific, detailed studies on the photocatalytic activity of this compound are limited, the general findings for the parent scaffold are promising. For instance, a visible-light-promoted [3+2] cycloaddition reaction of 2H-azirines with quinones has been developed to synthesize the benzo[f]isoindole-4,9-dione scaffold itself, hinting at the photoreactive nature of this class of compounds. chemspider.com The proposed mechanism for such photocatalytic activity would likely involve the absorption of a photon to generate an excited state, which can then act as either an oxidant or a reductant to initiate a chemical reaction.

Table of Potential Photocatalytic Applications (Hypothetical based on related structures):

Reaction TypeSubstrate Class 1Substrate Class 2Potential Product
[2+2] CycloadditionAlkenesAlkenesCyclobutanes
C-H ActivationAlkanes/Arenes-Functionalized Hydrocarbons
OxidationAlcoholsOxygenAldehydes/Ketones
ReductionCarbonylsSacrificial Electron DonorAlcohols

This table is illustrative and based on the general photocatalytic potential of organic dyes. Specific applications for this compound would require experimental validation.

Further research is necessary to fully elucidate the photocatalytic mechanism, quantum yield, and substrate scope for this compound. Such studies would involve determining its redox potentials in the ground and excited states, as well as its photostability, to assess its viability as a practical organic photocatalyst.

Vii. Future Directions and Emerging Research Avenues for 2 Methyl 2h Benzo F Isoindole 4,9 Dione

Development of Novel and More Efficient Synthetic Strategies

The synthesis of benzo[f]isoindole-4,9-diones has traditionally involved multi-step processes. nih.govacs.org However, the future of synthesizing 2-Methyl-2H-benzo[f]isoindole-4,9-dione and its derivatives is moving towards more efficient and sustainable methods. Recent advancements in organic synthesis have opened new doors for the construction of this heterocyclic system.

One promising direction is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like benzo[f]isoindole-4,9-diones in a single step from three or more starting materials. researchgate.netosi.lv This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. For instance, a one-pot 1,3-dipolar cycloaddition/oxidation reaction of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters has been reported to produce polysubstituted benzo[f]isoindole-4,9-diones. researchgate.net

Another emerging area is the application of photocatalysis . Visible-light-promoted [3+2] cycloaddition reactions of 2H-azirines with quinones present a modern and efficient strategy for creating the benzo[f]isoindole-4,9-dione scaffold. researchgate.netresearchgate.net These reactions often proceed under mild conditions and utilize light as a renewable energy source.

The development of novel catalytic systems is also crucial. For example, copper(II)-catalyzed sequential C,N-difunctionalization of 1,4-naphthoquinone (B94277) offers an efficient route to these compounds. researchgate.net The exploration of other transition metal catalysts could lead to even more selective and higher-yielding syntheses.

Future synthetic strategies will likely focus on:

Improving atom economy through innovative reaction design.

Utilizing renewable starting materials and environmentally benign solvents. beilstein-journals.org

Developing catalytic systems that are recyclable and operate under mild conditions.

A comparison of traditional versus emerging synthetic routes highlights the trend towards greater efficiency and sustainability.

Synthetic Strategy Key Features Potential Advantages Relevant Research
Traditional Synthesis Multi-step reactions, often requiring harsh conditions.Well-established and understood. nih.govacs.org
Multicomponent Reactions One-pot synthesis from multiple starting materials.Increased efficiency, reduced waste, atom economy. researchgate.netosi.lvresearchgate.net
Photocatalysis Use of visible light to promote reactions.Mild reaction conditions, use of renewable energy. researchgate.netresearchgate.net
Novel Catalysis Development of new metal or organocatalysts.Higher selectivity, improved yields, catalyst recyclability. researchgate.netknow-todays-news.com

Exploration of Unprecedented Reactivity Patterns and Derivatization

The reactivity of the this compound core is a rich area for future investigation. The interplay between the aromatic isoindole system and the quinone moiety suggests a wide range of potential chemical transformations.

The isoindole portion of the molecule is known to participate in cycloaddition reactions , such as the Diels-Alder reaction, which could be exploited to build more complex polycyclic structures. researchgate.net The quinone unit, on the other hand, is redox-active and can undergo addition reactions. The direct C-H functionalization of quinones with reagents like boronic acids is a developing area that could be applied to this system to introduce a variety of substituents. nih.gov

Derivatization of the core structure is key to tuning its properties for specific applications. For example, the introduction of different functional groups can significantly impact the compound's biological activity. nih.govnih.gov Studies on related benzo[f]indole-4,9-dione derivatives have shown that the addition of carbohydrate moieties or other substituents can lead to compounds with promising cytotoxic activity against cancer cells. researchgate.netnih.gov

Future research in this area will likely focus on:

Investigating the regioselectivity of reactions on the benzo[f]isoindole-4,9-dione scaffold.

Developing new derivatization strategies to access a wider range of functionalized molecules.

Exploring the use of these derivatives as building blocks for larger, more complex molecular architectures.

Integration into Advanced Hybrid Materials Systems

The unique electronic and photophysical properties of the benzo[f]isoindole-4,9-dione core make it a promising candidate for integration into advanced hybrid materials. The extended π-system of the molecule suggests potential applications in organic electronics .

Isoindole derivatives are already used as dyes and pigments , with some commercial success. beilstein-journals.orgnih.gov The photophysical properties of naphtho[2,3-d]thiazole-4,9-diones, which are structurally similar to benzo[f]isoindole-4,9-diones, have been studied, revealing fluorescent properties that could be exploited in sensing and optical devices. nih.gov Further investigation into the photophysical properties of this compound is warranted to explore its potential in applications such as organic light-emitting diodes (OLEDs). rsc.org

The incorporation of this compound into polymers could lead to new functional materials. For example, polymers containing N-aryl phthalimide (B116566) moieties have been investigated for gas separation membranes. rsc.org Similarly, phthalimide-containing polymers are being explored as redox-active materials for all-organic batteries. acs.org The quinone moiety in this compound could also contribute to the redox properties of such materials, making it a target for energy storage applications. nih.govresearchgate.netista.ac.at

Future research directions include:

Synthesis and characterization of polymers incorporating the this compound unit.

Investigation of the electronic and photophysical properties of thin films and bulk materials containing this compound.

Exploration of its use in devices such as organic field-effect transistors (OFETs), solar cells, and batteries.

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules. For a compound like this compound, these computational tools can accelerate research in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. researchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources. While specific QSAR studies on this compound are not yet prevalent, the methodology has been successfully applied to other heterocyclic systems.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of this compound and its derivatives. nih.gov These calculations can provide insights into the molecule's behavior in different environments and guide the design of new materials with desired properties. Studies on the electronic structure of N-heterocyclic carbenes and quinones demonstrate the power of these methods. rsc.orgresearchgate.net

Future applications of ML and AI in this area include:

De novo design of novel benzo[f]isoindole-4,9-dione derivatives with specific target properties.

Prediction of synthetic routes and reaction outcomes.

High-throughput virtual screening of large compound libraries to identify promising candidates for various applications.

Computational Approach Application to this compound Potential Impact
QSAR Predict biological activity of new derivatives.Accelerate drug discovery and development.
DFT Calculate electronic and photophysical properties.Guide the design of new functional materials.
Machine Learning De novo design and virtual screening.Rapidly identify high-potential compounds.

Addressing Scalability and Sustainability Challenges in Production

For this compound to find widespread application, its production must be scalable and sustainable. This presents both challenges and opportunities for chemical engineers and process chemists.

The development of flow chemistry processes for the synthesis of this compound could offer significant advantages over traditional batch production, including improved safety, better heat and mass transfer, and the potential for automation.

Green chemistry metrics will play an important role in evaluating and optimizing the sustainability of different synthetic routes. acs.org These metrics, which include atom economy, E-factor, and process mass intensity, provide a quantitative way to assess the environmental impact of a chemical process.

The use of renewable feedstocks and biocatalysis are also important avenues to explore for a more sustainable production process. While the direct synthesis from biomass is a long-term goal, the use of enzymes to perform specific chemical transformations with high selectivity and under mild conditions is a more near-term possibility.

Key challenges and future research directions include:

Developing robust and efficient continuous flow synthesis methods.

Minimizing the use of hazardous reagents and solvents.

Investigating the potential for recycling catalysts and byproducts.

Conducting life cycle assessments to understand the full environmental impact of production.

Interdisciplinary Research with Materials Science and Engineering for Enhanced Functionality

The full potential of this compound will likely be realized through interdisciplinary research that combines the expertise of chemists, materials scientists, and engineers.

Collaboration with materials scientists could lead to the development of novel functional materials with tailored optical, electronic, or mechanical properties. For example, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or catalysis.

Working with engineers could facilitate the integration of these materials into functional devices . This could include the development of new types of sensors, electronic components, or energy storage systems. The inherent properties of the benzo[f]isoindole-4,9-dione core, such as its planarity and redox activity, make it an attractive building block for such applications.

Future interdisciplinary research should focus on:

Establishing structure-property relationships to guide the design of new materials.

Developing processing techniques to fabricate high-quality thin films and devices.

Testing the performance and stability of these materials in real-world applications.

The convergence of chemistry, materials science, and engineering will be essential to unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the primary synthetic routes for 2-Methyl-2H-benzo[f]isoindole-4,9-dione?

The compound is synthesized via:

  • Iodine-mediated 1,3-dipolar cycloaddition : Reaction of quinones with N-substituted amino esters in the presence of iodine yields 2-substituted derivatives. This method avoids harsh conditions and provides regioselectivity .
  • Mn(III)-based oxidative cyclization : Michael-type addition of aminated naphthalene-1,4-dione with aldehydes/ketones, followed by Mn(III)-induced free radical cyclization, generates methyl-substituted derivatives .
  • Yb(OTf)₃-catalyzed allenephosphoramide route : Propargyl alcohols and diethyl arylphosphoramides form allenephosphoramides, which cyclize with iodine to yield benzo[f]isoindole derivatives (e.g., 92% yield for a related compound) .

Table 1: Comparison of Synthetic Methods

MethodKey Reagents/CatalystsYield (%)Spectral Confirmation (Techniques)Reference
Iodine-mediatedIodine, amino estersHigh*IR, NMR, UV-Vis
Mn(III) oxidativeMn(OAc)₃, ketonesVariableIR, UV-Vis, MS
Yb(OTf)₃ catalysisYb(OTf)₃, iodine92%†Not specified
*Exact yield not reported; †For a structurally related compound.

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • IR spectroscopy : Peaks at 1670 cm⁻¹ (quinone C=O) and 1635 cm⁻¹ (aromatic C=C) .
  • UV-Vis : Absorption at ~289 nm (ε = 32.8 × 10³ L·mol⁻¹·cm⁻¹ in CHCl₃) .
  • NMR : Aromatic protons appear as a multiplet at δ 7.3–8.2 in DMSO-d₆ .
  • DFT studies : Validate electronic structure and vibrational modes (e.g., C=O stretching) .

Q. What biological activities are associated with this compound?

  • Anticancer activity : Derivatives inhibit tumor cell growth by interfering with P2X7 purinergic receptors or inducing apoptosis via redox cycling .
  • Phytotoxicity : Isolated from Monosporascus cannonballus, it induces leaf necrosis in muskmelon, suggesting a role in plant-pathogen interactions .

Advanced Research Questions

Q. How do synthetic methodologies impact yield and purity?

  • Catalyst choice : Yb(OTf)₃ offers high yields (e.g., 92% for analogous compounds) but requires iodine for cyclization . Mn(III) methods are substrate-dependent, with yields varying based on aldehyde/ketone reactivity .
  • Reaction conditions : Iodine-mediated routes avoid high temperatures but may require purification to remove byproducts .
  • Contradictions : While reports high yields for related compounds, notes variable efficiency depending on substituent steric effects .

Q. What contradictions exist in reported biological activities?

  • Phytotoxicity vs. anticancer focus : highlights phytotoxic effects in plants, while emphasizes cytotoxicity in human cancer cells. This suggests context-dependent bioactivity .
  • Natural vs. synthetic origin : Although synthetic, related natural metabolites (e.g., azamonosporascone) share structural motifs but lack reported bioactivity overlap .

Q. How can spectral data discrepancies be resolved during structural confirmation?

  • Cross-validation : Combine IR (C=O stretching), NMR (aromatic proton splitting), and high-resolution MS.
  • Computational methods : DFT calculations (e.g., vibrational frequency analysis) reconcile experimental IR data with theoretical predictions .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methyl substitution position) .

Q. What challenges arise in quantifying this compound in biological matrices?

  • Interference : Structural similarity to endogenous quinones may require selective detection (e.g., LC-MS/MS with MRM transitions).
  • Lack of reference standards : Commercial unavailability necessitates in-house synthesis and validation .
  • Matrix effects : Phytotoxic assays in plant tissues require extraction protocols to minimize interference from pigments .

Q. How do structural modifications enhance bioactivity?

  • Substituent effects : Adding phosphonate groups or alkyl chains improves solubility and membrane permeability (e.g., EC₅₀ values reduced by 50% in hybrid derivatives) .
  • Electronic tuning : Electron-withdrawing groups (e.g., acetyl) stabilize the quinone moiety, enhancing redox cycling and cytotoxicity .

Q. What crystallographic techniques elucidate its structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å) .
  • Packing analysis : Reveals π-π stacking interactions stabilizing the solid-state structure .

Q. What mechanistic insights explain its anticancer activity?

  • Redox cycling : The quinone moiety generates reactive oxygen species (ROS), damaging DNA and mitochondria .
  • Receptor inhibition : Blocks P2X7 purinergic receptors in macrophages, reducing pro-inflammatory cytokine release .

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2-Methyl-2H-benzo[f]isoindole-4,9-dione
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2-Methyl-2H-benzo[f]isoindole-4,9-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.